2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide
CAS No.: 1111020-70-2
Cat. No.: VC4231961
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111020-70-2 |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 307.353 |
| IUPAC Name | 2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide |
| Standard InChI | InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |
| Standard InChI Key | MINFFBABBBLCPY-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s quinazoline backbone consists of a bicyclic system with two nitrogen atoms at positions 1 and 3 . The ethyl group at position 2 enhances lipophilicity, potentially improving membrane permeability . At position 4, an ether bond connects the quinazoline ring to an acetamide group, which is further substituted with a phenyl ring . This configuration introduces steric and electronic effects that influence receptor binding .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 307.3 g/mol | |
| Density | Not reported | |
| Melting Point | 218–220 °C (analogous derivative) | |
| IR Peaks (cm) | 3370 (N–H), 1666 (C=O), 1560 (C=N) |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide derivatives typically follows modular steps :
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Quinazoline Core Formation: Reacting 2-aminobenzamide with arylaldehydes in dimethylformamide (DMF) using as a cyclizing agent yields 2-substituted quinazolin-4(3H)-ones .
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Etherification: Introducing a propargyl group via propargyl bromide in the presence of generates 4-(prop-2-yn-1-yloxy)quinazolines .
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Acetamide Coupling: Chloroacetyl chloride reacts with anilines to form 2-chloro-N-phenylacetamides, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated quinazolines to yield triazole-linked derivatives .
Purification and Characterization
High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological testing. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while infrared (IR) spectroscopy identifies functional groups like C=O (1666 cm) and C=N (1560 cm) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic phenyl and ethyl groups. Stability studies under physiological conditions (pH 7.4, 37°C) suggest moderate degradation over 24 hours, necessitating formulation enhancements for drug delivery.
Reactivity
The quinazoline core undergoes electrophilic substitution at position 7, while the acetamide’s sulfur atom participates in oxidation-reduction reactions . For example, treatment with hydrogen peroxide oxidizes the methylsulfanyl group to a sulfoxide, altering bioactivity.
Biological Activities and Mechanisms
Antimicrobial Effects
The compound inhibits bacterial histidine kinases in two-component systems (TCS), disrupting signal transduction in Staphylococcus aureus . Minimum inhibitory concentrations (MICs) against drug-resistant Mycobacterium tuberculosis strains are under investigation, with preliminary data showing promise at 4–64 μg/mL .
Pharmacological Applications and Future Directions
Drug Development Prospects
Structural analogs of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide are being optimized for:
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Kinase Inhibitors: Modifications at position 7 improve selectivity for cancer-related kinases like LRRK2 .
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Antitubercular Agents: Hybridization with nitro groups enhances activity against multidrug-resistant tuberculosis .
Challenges and Limitations
Poor bioavailability and off-target effects remain hurdles . Prodrug strategies and nanoparticle-based delivery systems are under exploration to address these issues .
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